

## initial research on avibactam against gramnegative bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Avibactam sodium dihydrate

Cat. No.: B12400378

Get Quote

# Avibactam Against Gram-Negative Bacteria: A Technical Guide

An In-depth Analysis of a Novel β-Lactamase Inhibitor

This technical guide provides a comprehensive overview of the initial research on avibactam, a novel non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, and its activity against clinically significant Gramnegative bacteria. Avibactam, in combination with antibiotics like ceftazidime, has emerged as a critical therapeutic option to combat infections caused by multidrug-resistant pathogens. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanism of action, spectrum of activity, and the experimental methodologies used in its evaluation.

# Core Concepts: Mechanism of Action and Spectrum of Activity

Avibactam is a diazabicyclooctane that potently inhibits a wide range of  $\beta$ -lactamase enzymes, which are the primary mechanism of resistance to  $\beta$ -lactam antibiotics in Gram-negative bacteria. Unlike traditional  $\beta$ -lactamase inhibitors, avibactam possesses a unique mechanism of action. It forms a covalent, but reversible, acyl-enzyme complex with the serine at the active site of the  $\beta$ -lactamase.[1][2][3] This reversible nature allows avibactam to be recycled and inhibit multiple  $\beta$ -lactamase molecules.[2][4]



The inhibitory spectrum of avibactam is extensive and includes:

- Ambler Class A: Including extended-spectrum β-lactamases (ESBLs) such as CTX-M-15 and carbapenemases like Klebsiella pneumoniae carbapenemase (KPC).[1][5][6]
- Ambler Class C: Including AmpC cephalosporinases produced by organisms like Enterobacter cloacae and Pseudomonas aeruginosa.[1][5][7]
- Ambler Class D: Including some oxacillinases (OXA) such as OXA-48.[1][6]

Notably, avibactam is not active against metallo-β-lactamases (MBLs, Ambler Class B), which utilize a zinc ion for catalysis and lack a serine active site.[1][6]

## **Quantitative Analysis: In Vitro Efficacy**

The efficacy of avibactam, primarily in combination with ceftazidime (CZA), has been extensively evaluated through in vitro susceptibility testing. The following tables summarize key quantitative data from various studies, including minimum inhibitory concentrations (MICs) and enzyme inhibition kinetics.

## Table 1: Minimum Inhibitory Concentrations (MIC) of Ceftazidime-Avibactam against Gram-Negative Bacteria



| Bacterial<br>Species/Gr<br>oup | Resistance<br>Profile                      | Ceftazidime<br>-Avibactam<br>MIC50<br>(μg/mL) | Ceftazidime<br>-Avibactam<br>MIC <sub>90</sub><br>(µg/mL) | Percent<br>Susceptible<br>(%) | Reference(s<br>) |
|--------------------------------|--------------------------------------------|-----------------------------------------------|-----------------------------------------------------------|-------------------------------|------------------|
| Enterobacteri<br>aceae (All)   | -                                          | -                                             | -                                                         | >99.9                         | [8]              |
| Enterobacteri<br>aceae (All)   | -                                          | -                                             | -                                                         | 99.5                          | [9]              |
| Enterobacteri<br>aceae         | ESBL-<br>producing                         | -                                             | 0.5                                                       | 99.9                          | [9]              |
| Enterobacteri<br>aceae         | Plasmid-<br>mediated<br>AmpC-<br>producing | -                                             | 0.5                                                       | 100                           | [9]              |
| Enterobacteri<br>aceae         | ESBL and AmpC- producing                   | -                                             | 1                                                         | 100                           | [9]              |
| Enterobacteri<br>aceae         | Carbapenem-<br>resistant<br>(CRE)          | 0.5                                           | 2                                                         | 97.5                          | [4]              |
| Enterobacteri<br>aceae         | Multidrug-<br>resistant<br>(MDR)           | 0.25                                          | 1                                                         | 99.2                          | [4]              |
| Enterobacteri<br>aceae         | Extensively<br>drug-resistant<br>(XDR)     | 0.5                                           | 2                                                         | 97.8                          | [4]              |
| Pseudomona<br>s aeruginosa     | -                                          | 1                                             | 4                                                         | 99.1                          | [8]              |
| Pseudomona<br>s aeruginosa     | -                                          | 2                                             | 4                                                         | 97.1                          | [4]              |



| Pseudomona<br>s aeruginosa | Meropenem-<br>nonsusceptibl<br>e                   | <br>94.0             | [8]      |
|----------------------------|----------------------------------------------------|----------------------|----------|
| Pseudomona<br>s aeruginosa | Piperacillin-<br>tazobactam-<br>nonsusceptibl<br>e | <br>91.7             | [8]      |
| Pseudomona<br>s aeruginosa | Ceftazidime-<br>nonsusceptibl<br>e                 | <br>89.6             | [8]      |
| Acinetobacter baumannii    | -                                                  | <br>Limited activity | [10][11] |

Note: Avibactam concentration is fixed at 4  $\mu g/mL$  in most testing.

**Table 2: Kinetic Parameters of Avibactam Inhibition** 

against Key β-Lactamases

| β-Lactamase<br>Enzyme | Ambler Class | Acylation<br>Efficiency<br>(k <sub>2</sub> /K <sub>i</sub> ) (M <sup>-1</sup> S <sup>-1</sup> ) | Half-life (t½)<br>for Enzyme<br>Activity<br>Recovery<br>(min) | Reference(s) |
|-----------------------|--------------|-------------------------------------------------------------------------------------------------|---------------------------------------------------------------|--------------|
| CTX-M-15              | Α            | 1.0 x 10 <sup>5</sup>                                                                           | 40                                                            | [5]          |
| KPC-2                 | Α            | -                                                                                               | 82                                                            | [5]          |
| E. cloacae AmpC       | С            | -                                                                                               | 300                                                           | [5]          |
| P. aeruginosa<br>AmpC | С            | -                                                                                               | 6                                                             | [5]          |
| OXA-10                | D            | 1.1 x 10 <sup>1</sup>                                                                           | >5 days                                                       | [5][12]      |
| OXA-48                | D            | -                                                                                               | -                                                             | [5]          |



## **Experimental Protocols and Methodologies**

The evaluation of avibactam's efficacy relies on standardized and robust experimental protocols. This section details the methodologies for key in vitro and in vivo experiments.

### **Antimicrobial Susceptibility Testing (AST)**

Objective: To determine the minimum inhibitory concentration (MIC) of avibactam in combination with a  $\beta$ -lactam antibiotic against a panel of bacterial isolates.

Methodology: Broth Microdilution

- Preparation of Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
- Antibiotic Preparation: Stock solutions of ceftazidime and avibactam are prepared. Serial twofold dilutions of ceftazidime are made in microtiter plates. Avibactam is added to each well at a fixed concentration, typically 4 μg/mL.[13]
- Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates. Colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in each well of the microtiter plate.
- Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Methodology: MIC Test Strip

- Inoculum Preparation and Plating: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and swabbed evenly onto a Mueller-Hinton agar plate to create a lawn of growth.
- Strip Application: A MIC test strip containing a predefined gradient of ceftazidime and a fixed concentration of avibactam is applied to the agar surface.



- Incubation: The plate is incubated at 35°C for 16-20 hours.
- MIC Reading: An elliptical zone of inhibition is formed. The MIC value is read where the edge
  of the inhibition ellipse intersects the MIC scale on the strip.[14]

### **Enzyme Inhibition Assays**

Objective: To determine the kinetic parameters of  $\beta$ -lactamase inhibition by avibactam.

Methodology: Spectrophotometric Analysis

- Enzyme and Substrate Preparation: Purified β-lactamase enzyme is used. A chromogenic β-lactam substrate, such as nitrocefin, is prepared in a suitable buffer (e.g., phosphate-buffered saline).
- Inhibition Assay: The enzyme is pre-incubated with varying concentrations of avibactam for a defined period.
- Reaction Initiation: The hydrolysis reaction is initiated by the addition of the nitrocefin substrate.
- Data Acquisition: The rate of hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
- Kinetic Parameter Calculation: The data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten) to determine parameters such as the inhibition constant (K<sub>i</sub>) and the rate of enzyme acylation (k<sub>2</sub>).

## **Time-Kill Assays**

Objective: To assess the bactericidal or bacteriostatic activity of ceftazidime-avibactam over time.

#### Methodology:

• Inoculum Preparation: A starting inoculum of approximately  $5 \times 10^5$  to  $5 \times 10^6$  CFU/mL is prepared in CAMHB.



- Antibiotic Exposure: Ceftazidime-avibactam is added to the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without antibiotics is included.
- Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
- Viable Cell Counting: The samples are serially diluted and plated onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
- Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic concentration. Synergy, bactericidal activity (≥3-log10 reduction in CFU/mL), and bacteriostatic activity are determined based on these curves.[15][16]

#### In Vivo Animal Models

Objective: To evaluate the efficacy of ceftazidime-avibactam in a living organism.

Methodology: Murine Thigh and Lung Infection Models

- Animal Preparation: Neutropenic mice are often used to simulate conditions in immunocompromised patients. Neutropenia is typically induced by cyclophosphamide administration.
- Infection: A defined inoculum of the test organism (e.g., P. aeruginosa) is injected into the thigh muscle or instilled into the lungs.
- Treatment: At a specified time post-infection, treatment with human-simulated exposures of ceftazidime-avibactam is initiated. Dosing regimens are designed to mimic human pharmacokinetics.
- Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the thigh
  muscles or lungs are homogenized. The bacterial burden (CFU/gram of tissue) is determined
  by quantitative culture.
- Data Analysis: The reduction in bacterial load in treated animals is compared to that in untreated controls to determine the in vivo efficacy of the drug combination.[17][18]



## **Visualizing Mechanisms and Workflows**

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental processes discussed in this guide.



Click to download full resolution via product page

Mechanism of  $\beta$ -lactamase inhibition by avibactam.





Click to download full resolution via product page

Workflow for MIC determination by broth microdilution.





Click to download full resolution via product page

Workflow for a time-kill assay.



# Mechanisms of Resistance to Avibactam Combinations

Despite the efficacy of ceftazidime-avibactam, resistance has been reported. The primary mechanisms include:

- Mutations in β-Lactamase Genes: Amino acid substitutions within the β-lactamase enzyme, particularly in the Ω-loop of KPC enzymes (e.g., D179Y substitution in KPC-3), can impair avibactam binding and restore carbapenemase activity.[1][6][19]
- Porin Modifications: Decreased expression or mutations in outer membrane porin genes, such as OmpK35 and OmpK36 in K. pneumoniae, can reduce the permeability of the bacterial cell wall to the antibiotic, thereby increasing MIC values.[1][20]
- Efflux Pump Overexpression: Increased activity of efflux pumps can actively transport the antibiotic out of the bacterial cell.[1]

#### Conclusion

Avibactam represents a significant advancement in the fight against multidrug-resistant Gramnegative bacteria. Its unique, reversible mechanism of action and broad-spectrum inhibition of Class A, C, and some D  $\beta$ -lactamases restore the activity of partner  $\beta$ -lactams against many challenging pathogens. The combination of ceftazidime and avibactam has demonstrated potent in vitro and in vivo activity against key pathogens like ESBL-producing Enterobacteriaceae and P. aeruginosa. However, the emergence of resistance underscores the need for continued surveillance, stewardship, and research into novel antimicrobial strategies. This guide provides a foundational understanding of the core scientific principles and experimental data that underpin the clinical use of avibactam.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

#### Foundational & Exploratory





- 1. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases PMC [pmc.ncbi.nlm.nih.gov]
- 6. contagionlive.com [contagionlive.com]
- 7. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceftazidime-Avibactam Antimicrobial Activity and Spectrum When Tested Against Gramnegative Organisms From Pediatric Patients: Results From the INFORM Surveillance Program (United States, 2011-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of Ceftazidime-Avibactam against Extended-Spectrum- and AmpC β-Lactamase-Producing Enterobacteriaceae Collected in the INFORM Global Surveillance Study from 2012 to 2014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. can-r.com [can-r.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity of ceftazidime•avibactam against multidrug-resistance Enterobacteriaceae expressing combined mechanisms of resistance | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 14. liofilchem.net [liofilchem.net]
- 15. journals.asm.org [journals.asm.org]
- 16. openaccess.uoc.edu [openaccess.uoc.edu]
- 17. journals.asm.org [journals.asm.org]
- 18. Evaluation of the post-antibiotic effect in vivo for the combination of a β-lactam antibiotic and a β-lactamase inhibitor: ceftazidime-avibactam in neutropenic mouse thigh and lung infections PubMed [pubmed.ncbi.nlm.nih.gov]



- 19. Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [initial research on avibactam against gram-negative bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400378#initial-research-on-avibactam-against-gram-negative-bacteria]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com